molecular formula C14H19NO5 B5366237 Methyl 2-[(2,4-diethoxybenzoyl)amino]acetate

Methyl 2-[(2,4-diethoxybenzoyl)amino]acetate

Cat. No.: B5366237
M. Wt: 281.30 g/mol
InChI Key: WFLLJZVYLZPVFR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-diethoxybenzoyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative, which is further substituted with a 2,4-diethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-diethoxybenzoyl)amino]acetate typically involves the esterification of 2-[(2,4-diethoxybenzoyl)amino]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Materials: 2-[(2,4-diethoxybenzoyl)amino]acetic acid, methanol, acid catalyst (e.g., sulfuric acid).

    Reaction Conditions: Reflux the mixture of starting materials in methanol with a catalytic amount of sulfuric acid for several hours.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by neutralizing the acid catalyst and evaporating the solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-diethoxybenzoyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol

Properties

IUPAC Name

methyl 2-[(2,4-diethoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-4-19-10-6-7-11(12(8-10)20-5-2)14(17)15-9-13(16)18-3/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLLJZVYLZPVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCC(=O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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